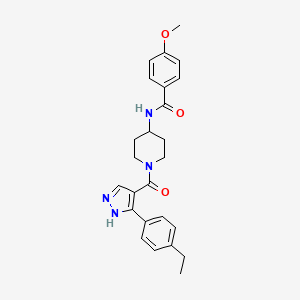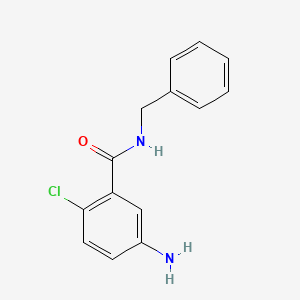![molecular formula C19H21N3O4 B2516643 2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide CAS No. 2034318-44-8](/img/structure/B2516643.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Intermediate Product for Pharmaceutical Effectiveness : Compounds related to the one have been used as intermediate products in the synthesis of pharmaceuticals. For example, a study describes the use of a similar compound as an advantageous intermediate product for producing pharmaceutically effective acetamides, highlighting its importance in drug synthesis processes (Fort, 2002).
Crystal Structure Analysis : Research into crystal structures of related compounds, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, offers insights into molecular conformations that can inform drug design and synthesis strategies (Subasri et al., 2017).
Medicinal Chemistry and Pharmacology
Anti-Inflammatory and Analgesic Agents : Novel derivatives derived from related compounds have shown potential as anti-inflammatory and analgesic agents. Studies report the synthesis of new heterocyclic compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, providing a foundation for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Radioligand Imaging : A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural similarities to the one , has been developed as selective ligands for imaging the translocator protein (18 kDa) with PET, demonstrating the compound's potential application in diagnostic imaging (Dollé et al., 2008).
Antitumor Activity : Research into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives related to the compound of interest has uncovered promising antitumor activities. These studies contribute to the discovery of new anticancer drugs with the potential for high efficacy against various cancer cell lines (Albratty et al., 2017).
Insecticidal Assessment : Compounds derived from related chemical structures have been assessed for their insecticidal properties against agricultural pests such as the cotton leafworm, showcasing the potential application in pest management strategies (Fadda et al., 2017).
Mechanism of Action
Target of Action
The compound is still in the early stages of research and its specific targets are yet to be identified .
Mode of Action
As the compound is still under investigation, further studies are needed to elucidate its interaction with its targets and the resulting changes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not yet fully characterized. These properties are crucial in determining the bioavailability of the compound. Future studies will need to investigate these aspects in detail .
Result of Action
As the compound is still in the early stages of research, further studies are needed to elucidate these effects .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Future research will need to investigate how factors such as temperature, pH, and the presence of other molecules might affect the compound’s action .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-18(11-13-2-7-16-17(10-13)25-12-24-16)22-14-3-5-15(6-4-14)26-19-20-8-1-9-21-19/h1-2,7-10,14-15H,3-6,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKRCTDMSFZHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2516565.png)
![N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide](/img/structure/B2516567.png)
![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)
![3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B2516571.png)

![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)
![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)



![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)
![ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2516581.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B2516582.png)